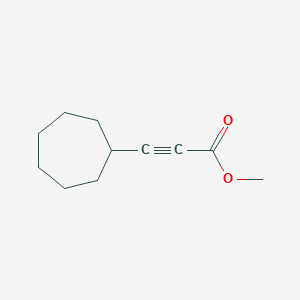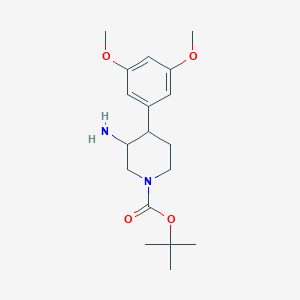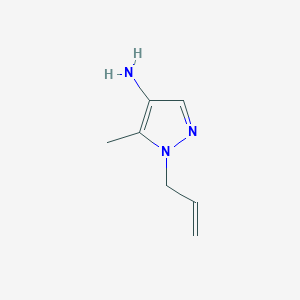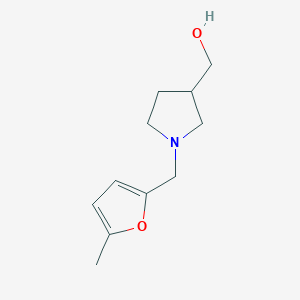
(1-((5-Methylfuran-2-yl)methyl)pyrrolidin-3-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-((5-Methylfuran-2-yl)methyl)pyrrolidin-3-yl)methanol is a chemical compound with a molecular formula of C11H17NO2 It is characterized by the presence of a pyrrolidine ring substituted with a methanol group and a methylfuran moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-((5-Methylfuran-2-yl)methyl)pyrrolidin-3-yl)methanol typically involves the reaction of 5-methylfurfural with pyrrolidine in the presence of a reducing agent. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: Acidic or basic catalysts may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
(1-((5-Methylfuran-2-yl)methyl)pyrrolidin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Solvents: Solvents such as dichloromethane (DCM) and tetrahydrofuran (THF) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1-((5-Methylfuran-2-yl)methyl)pyrrolidin-3-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
The compound’s potential therapeutic properties are of interest in medicinal chemistry. It may be investigated for its activity against various diseases or as a precursor for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its functional groups make it suitable for incorporation into polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of (1-((5-Methylfuran-2-yl)methyl)pyrrolidin-3-yl)methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1-((5-Methylfuran-2-yl)methyl)pyrrolidin-3-yl)ethanol
- (1-((5-Methylfuran-2-yl)methyl)pyrrolidin-3-yl)amine
- (1-((5-Methylfuran-2-yl)methyl)pyrrolidin-3-yl)acetate
Uniqueness
(1-((5-Methylfuran-2-yl)methyl)pyrrolidin-3-yl)methanol is unique due to its specific combination of functional groups and structural features. The presence of both a pyrrolidine ring and a methylfuran moiety provides distinct chemical and biological properties that differentiate it from similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C11H17NO2 |
|---|---|
Molekulargewicht |
195.26 g/mol |
IUPAC-Name |
[1-[(5-methylfuran-2-yl)methyl]pyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C11H17NO2/c1-9-2-3-11(14-9)7-12-5-4-10(6-12)8-13/h2-3,10,13H,4-8H2,1H3 |
InChI-Schlüssel |
CQDGVPGFQSJFTM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(O1)CN2CCC(C2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


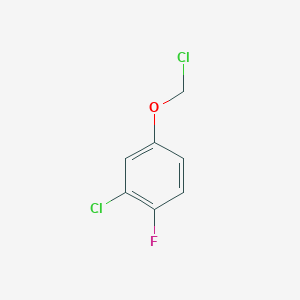
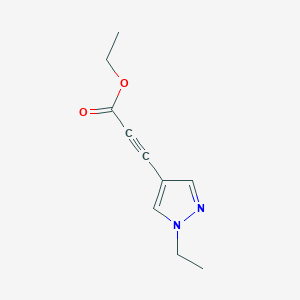
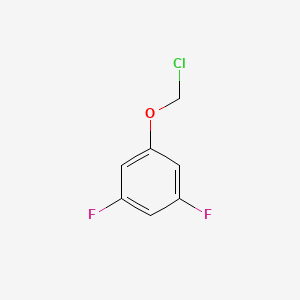
![Ethyl 2-aza-5-silaspiro[4.4]nonane-3-carboxylate](/img/structure/B13169526.png)
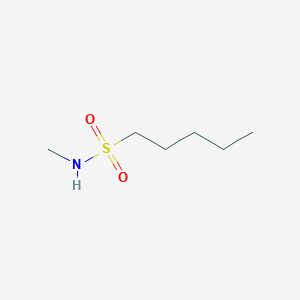
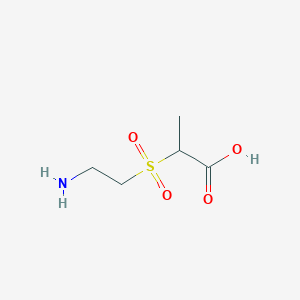
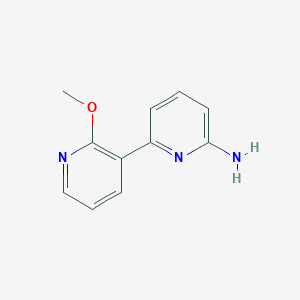
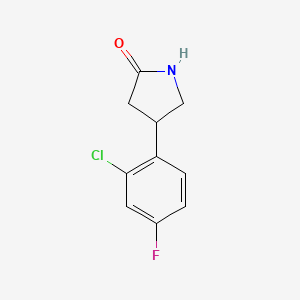
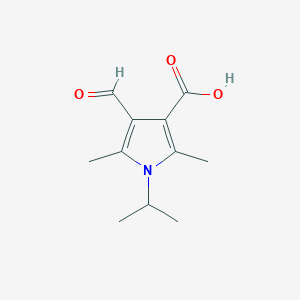
![4-[2-(Dimethylamino)ethoxy]-N'-hydroxybenzene-1-carboximidamide](/img/structure/B13169568.png)
![5-[Methyl(propan-2-yl)amino]piperidine-3-carboxylic acid](/img/structure/B13169569.png)
